OspB is classified as an outer membrane protein of spirochetes, specifically within the genus Borrelia. It is synthesized in high amounts when the bacterium transitions between mammalian hosts and ticks, which are its primary vectors. The production of OspB, along with OspA, peaks during these transitions, indicating its importance in the life cycle of Borrelia burgdorferi . The gene encoding OspB is located on a plasmid within the bacterium's genome, which allows for genetic variability and adaptation to different environments .
The synthesis of OspB can be achieved through recombinant DNA technology. The ospB gene can be cloned into expression vectors such as pET200 Champion TOPO, allowing for the production of recombinant OspB in Escherichia coli. The process involves:
Quality control is performed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to assess the purity and molecular weight of the recombinant protein.
The molecular structure of OspB has been elucidated through techniques such as X-ray crystallography. Structural studies indicate that OspB consists of multiple beta-sheet structures that contribute to its stability and function. Notably, conformational differences have been observed between bound and unbound forms of OspB when complexed with antibodies .
The amino acid sequence of OspB shows variability among different strains of Borrelia burgdorferi, particularly at key residues that may affect antibody binding and immune evasion .
OspB participates in several biochemical interactions that facilitate its function:
The mechanism by which OspB facilitates infection involves several steps:
OspB exhibits several notable physical and chemical properties:
Analytical techniques such as circular dichroism spectroscopy can be employed to study its secondary structure and stability under various conditions .
OspB has several important applications in scientific research:
Outer Surface Protein B (OspB) is a major membrane-bound lipoprotein expressed by Borrelia burgdorferi, the spirochete bacterium responsible for Lyme disease. It belongs to the virulence-related outer membrane protein (OMP) family (Pfam PF06316) and is encoded by the ospB gene located on the linear plasmid lp54 within the Borrelia genome [3] [10]. OspB shares 53% amino acid sequence identity with its paralog OspA and is anchored to the bacterial outer membrane via an N-terminal lipid moiety [3] [6]. The protein’s nomenclature follows its initial identification as a dominant surface antigen during early characterization of B. burgdorferi isolates. UniProt and other databases catalog OspB under systematic identifiers (e.g., P0CL67 for B. burgdorferi B31), though strain-specific variations exist [6] [7].
OspB was first identified alongside OspA in 1984 through immunological analyses of B. burgdorferi isolates from Ixodes scapularis ticks [3] [6]. Early studies revealed that ospA and ospB reside on a bicistronic operon, initially thought to be co-transcribed as a single mRNA unit under a shared promoter [5]. However, later quantitative reverse transcription PCR (qRT-PCR) studies demonstrated independent expression of OspB during murine infection, challenging the operon model and suggesting a cryptic promoter for ospB [5]. Seminal work by Fikrig et al. (1990) showed that monoclonal antibodies against OspB inhibited spirochete colonization in tick guts, hinting at its functional significance [6]. The first crystal structure of an OspB fragment bound to the bactericidal antibody H6831 was resolved in 2005, revealing key epitopes and structural dynamics [2].
OspB is phylogenetically restricted to the Borrelia burgdorferi sensu lato (s.l.) complex. It exhibits species-specific sequence divergence:
Table 1: Phylogenetic Distribution of OspB in Select Borrelia Species
Species | Host Association | Geographic Prevalence | OspB Sequence Identity* |
---|---|---|---|
B. burgdorferi | Rodents, birds | North America | 100% (Reference) |
B. garinii | Avian | Eurasia | ~78% |
B. afzelii | Rodents | Europe, Asia | ~75% |
B. bavariensis | Rodents | Europe | ~80% |
Compared to *B. burgdorferi B31 strain [7] [9]
While core beta-barrel structural motifs are conserved, loop regions exhibit significant variability, reflecting host-specific adaptation pressures [7] [9]. Unlike the highly diverse OspC protein, OspB shows moderate polymorphism, with major variants correlating with broad ecological niches rather than specific vertebrate hosts [1] [7]. No orthologs exist outside the Borrelia genus, underscoring its specialized role in tick-borrelia interactions [10].
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